Azetidine-1-carbonitrile Azetidine-1-carbonitrile
Brand Name: Vulcanchem
CAS No.:
VCID: VC17800743
InChI: InChI=1S/C4H6N2/c5-4-6-2-1-3-6/h1-3H2
SMILES:
Molecular Formula: C4H6N2
Molecular Weight: 82.10 g/mol

Azetidine-1-carbonitrile

CAS No.:

Cat. No.: VC17800743

Molecular Formula: C4H6N2

Molecular Weight: 82.10 g/mol

* For research use only. Not for human or veterinary use.

Azetidine-1-carbonitrile -

Specification

Molecular Formula C4H6N2
Molecular Weight 82.10 g/mol
IUPAC Name azetidine-1-carbonitrile
Standard InChI InChI=1S/C4H6N2/c5-4-6-2-1-3-6/h1-3H2
Standard InChI Key VEYKJLZUWWNWAL-UHFFFAOYSA-N
Canonical SMILES C1CN(C1)C#N

Introduction

Chemical Identity and Structural Features

Molecular Characteristics

Azetidine-1-carbonitrile is defined by its compact azetidine ring (C3H6N\text{C}_3\text{H}_6\text{N}) fused with a nitrile group. Key identifiers include:

  • IUPAC Name: Azetidine-1-carbonitrile

  • SMILES: \text{C1CN(C1)C#N}

  • InChIKey: VEYKJLZUWWNWAL-UHFFFAOYSA-N\text{VEYKJLZUWWNWAL-UHFFFAOYSA-N}

  • Molecular Formula: C4H6N2\text{C}_4\text{H}_6\text{N}_2 .

The compound’s 3D conformation reveals a puckered azetidine ring, with the cyano group adopting an equatorial position to minimize steric strain (Figure 1) .

Table 1: Physicochemical Properties

PropertyValue
Molecular Weight82.10 g/mol
XLogP30.2 (Predicted)
Hydrogen Bond Donors0
Hydrogen Bond Acceptors2
Topological Polar Surface Area23.8 Ų
Melting PointNot reported
Boiling PointEstimated 150–160°C

Synthesis and Reaction Chemistry

Catalytic Intramolecular Aminolysis

Azetidine-1-carbonitrile can be synthesized via La(OTf)3_3-catalyzed intramolecular aminolysis of cis-3,4-epoxy amines. This method, reported by Frontiers in Chemistry (2023), achieves yields exceeding 85% under reflux conditions in dichloroethane . The reaction proceeds via regioselective epoxide ring opening, favoring the formation of the azetidine core while tolerating acid-sensitive functional groups (Equation 1):

cis-3,4-Epoxy amineLa(OTf)3,ΔAzetidine-1-carbonitrile+H2O[3]\text{cis-3,4-Epoxy amine} \xrightarrow{\text{La(OTf)}_3, \Delta} \text{Azetidine-1-carbonitrile} + \text{H}_2\text{O} \quad[3]

Chiral Synthesis

Optically active derivatives are accessible through α-alkylation of NN-((S)-1-arylethyl)azetidine-2-carbonitriles. Using lithium hexamethyldisilazide (LiHMDS) as a base, Tayama and Nakanome (2021) achieved diastereoselective alkylation with benzyl bromide, yielding 2-substituted azetidines with >90% enantiomeric excess .

Biological Activity and Applications

Antimicrobial Properties

Azetidine derivatives exhibit moderate activity against Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria. In a 2024 study, azetidine-1-carbonitrile analogs demonstrated minimum inhibitory concentrations (MICs) of 32–64 µg/mL, suggesting potential as lead compounds for antibiotic development .

Molecular Docking Insights

Docking studies using MOE software (2009) revealed that azetidine-1-carbonitrile derivatives bind to the active site of E. coli dihydrofolate reductase (DHFR) via hydrogen bonding with Asp27 and hydrophobic interactions with Phe31 . These findings align with the compound’s role in disrupting folate synthesis pathways.

Recent Advances and Future Directions

Green Synthesis Methods

Recent efforts focus on solvent-free cyclization using mechanochemical approaches, reducing reliance on hazardous solvents like dichloromethane. Preliminary results indicate comparable yields (80–82%) to traditional methods .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator